molecular formula C21H30O13 B2502763 6'-O-beta-D-Apiofuranosylsweroside CAS No. 266678-59-5

6'-O-beta-D-Apiofuranosylsweroside

Número de catálogo: B2502763
Número CAS: 266678-59-5
Peso molecular: 490.458
Clave InChI: JNPXCTROEJQHKD-WOFCNKIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6'-O-beta-D-Apiofuranosylsweroside is a natural product found in Lonicera quinquelocularis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,4R,4aS)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-ethenyl-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2/t9-,10+,12-,13-,14+,15-,16+,18+,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPXCTROEJQHKD-APAPHXOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345734
Record name 6'-O-beta-D-Apiofuranosylsweroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266678-59-5
Record name 6'-O-beta-D-Apiofuranosylsweroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Difference between Sweroside and 6'-O-beta-D-Apiofuranosylsweroside

Technical Guide: Sweroside vs. 6'-O- -D-Apiofuranosylsweroside

Structural Architecture, Analytical Differentiation, and Pharmacological Logic

Executive Summary

Sweroside is a canonical secoiridoid glycoside and a primary bioactive marker in Lonicera japonica (Honeysuckle) and Swertia species. It functions as a hepatoprotective and anti-inflammatory agent, largely acting through its aglycone metabolite.

6'-O-


-D-Apiofuranosylsweroside

Chemical Architecture & Structural Causality

The fundamental difference lies in the glycosidic chain length and composition. This structural variance dictates the physicochemical properties (solubility, polarity) and the biological fate (hydrolysis) of the molecules.

Comparative Chemical Data
FeatureSweroside 6'-O-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-D-Apiofuranosylsweroside
Class Secoiridoid MonoglycosideSecoiridoid Diglycoside
Formula


Mol.[1] Weight ~358.34 g/mol ~490.46 g/mol
Sugar Moiety

-D-Glucose

-D-Apiofuranosyl-(1→6)-

-D-Glucose
Aglycone Sweroside aglycone (Ethenyl-pyranopyranyl)Sweroside aglycone
Polarity HighVery High (Due to extra hydroxyls from apiose)
Solubility Soluble in MeOH, EtOH,

Highly soluble in

; less soluble in pure organic solvents
Structural Diagram Logic
  • Sweroside: The glucose is attached to the C-1 position of the iridoid aglycone.

  • Apiofuranosyl Derivative: An apiose unit (a branched pentose sugar) is attached via a glycosidic bond to the 6'-hydroxyl group of the glucose unit of sweroside.

Key Insight: The addition of the apiose unit adds approximately 132 Da to the mass and significantly increases the topological polar surface area (TPSA), which reduces passive membrane permeability but enhances water solubility.

Pharmacological & Mechanistic Profile[2][3][4][5][6]

Sweroside: The Bioactive Core

Sweroside is extensively validated for its ability to inhibit the NF-


B/NLRP3


The Apiofuranosyl Variant: Metabolic Implications

The apiofuranosyl derivative acts as a "pre-prodrug." Before the active aglycone can be released, the terminal apiose sugar must first be cleaved, or the entire disaccharide unit must be processed.

  • Metabolic Delay: The presence of the terminal apiose may delay the release of the aglycone compared to sweroside, potentially extending the therapeutic window.

  • Gut Microbiota Specificity: Specific microbial enzymes (

    
    -L-arabinofuranosidases or apiosidases) are required to cleave the apiose moiety.
    
Pathway Visualization: Metabolic Fate

The following diagram illustrates the stepwise hydrolysis required to activate these compounds.

MetabolicPathwayApio6'-O-Apiofuranosylsweroside(Diglycoside)SwerosideSweroside(Monoglycoside)Apio->SwerosideStep 1: Apiosidase(Gut Microbiota)AglyconeSweroside Aglycone(Active Metabolite)Sweroside->AglyconeStep 2: β-Glucosidase(Intestine/Liver)BioactivityAnti-inflammatory Response(NF-κB Inhibition)Aglycone->BioactivityTarget Binding

Caption: Stepwise metabolic activation. The apiofuranosyl derivative requires an initial deglycosylation step to convert to Sweroside before releasing the active aglycone.

Analytical Differentiation (HPLC & MS)

Distinguishing these two compounds is critical during isolation. Their elution behavior in Reverse Phase HPLC (RP-HPLC) is predictable based on polarity.[2]

Chromatographic Behavior (RP-HPLC)
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid).

  • Elution Order:

    • 6'-O-

      
      -D-Apiofuranosylsweroside:  Elutes EARLIER . The additional sugar moiety makes it more polar, reducing its interaction with the hydrophobic C18 chains.
      
    • Sweroside: Elutes LATER . Being less polar than the diglycoside, it is retained longer.

Mass Spectrometry (ESI-MS)
  • Sweroside (

    
    ):  m/z ~359.
    
  • Apiofuranosyl Derivative (

    
    ):  m/z ~491.
    
  • Fragmentation Pattern:

    • Sweroside will show a loss of 162 Da (Glucose unit) to yield the aglycone.

    • The derivative will typically show a sequential loss of 132 Da (Apiose) to yield the sweroside ion (m/z 359), followed by the loss of 162 Da (Glucose).

Experimental Protocols

Protocol A: Targeted Isolation from Lonicera japonica

This workflow is designed to separate the polar diglycoside from the monoglycoside.

Reagents:

  • Methanol (HPLC Grade)

  • n-Butanol

  • Diaion HP-20 or Macroporous Resin (D101)

  • Silica Gel (200-300 mesh)

  • ODS (Octadecylsilane) Gel

Step-by-Step Methodology:

  • Extraction: Reflux dried flower buds of L. japonica with 70% Ethanol (1:10 w/v) for 2 hours (x3). Combine and concentrate under vacuum to obtain a crude extract.

  • Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (to remove non-polar flavonoids).

  • Enrichment: Extract the remaining aqueous layer with n-Butanol . This fraction contains both Sweroside and the Apiofuranosyl derivative.

  • Macroporous Resin: Load the n-BuOH fraction onto a D101 resin column.

    • Wash with

      
       (remove sugars/salts).
      
    • Elute with 30% EtOH (Target Fraction).

    • Elute with 95% EtOH (Discard or save for other compounds).

  • Separation (Critical Step): Subject the 30% EtOH fraction to a Silica Gel column.

    • Elute with a gradient of

      
       (9:1 
      
      
      5:1).
    • Sweroside typically elutes in less polar fractions (e.g., 8:1).

    • Apiofuranosylsweroside elutes in more polar fractions (e.g., 6:1 or 5:1).

  • Purification: Final purification via Semi-preparative HPLC (C18 column, MeOH:

    
     35:65).
    
Workflow Visualization

IsolationWorkflowRawDried Lonicera japonicaExtract70% EtOH ExtractionRaw->ExtractPartitionn-Butanol PartitioningExtract->PartitionD101D101 Resin Chromatography(Elute 30% EtOH)Partition->D101SilicaSilica Gel Column(CHCl3:MeOH Gradient)D101->SilicaFrac1Less Polar Fraction(Sweroside)Silica->Frac18:1 ElutionFrac2More Polar Fraction(Apio-Sweroside)Silica->Frac25:1 Elution

Caption: Isolation logic highlighting the polarity-based separation of the two glycosides.

References

  • Sweroside Pharmacology & Anti-inflamm

    • Title: Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical prospects.
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Chemical Structure & Properties of Sweroside

    • Title: (-)-Sweroside | C16H22O9 | CID 161036
    • Source: PubChem
    • URL:[Link]

  • Identification of 6'-O- -D-Apiofuranosylsweroside Title: 6'-O-beta-D-Apiofuranosylsweroside | Glycoside Source: MedChemExpress
  • HPLC Separ

    • Title: Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships.[3]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Isolation of Iridoids

    • Title: Study on the isolation of active constituents in Lonicera japonica and the mechanism of their anti-upper respir
    • Source: PMC (PubMed Central)
    • URL:[Link]

Methodological & Application

Application Note: Solubility & Handling of 6'-O-beta-D-Apiofuranosylsweroside

[1][2]

Abstract

6'-O-beta-D-Apiofuranosylsweroside (CAS: 266678-59-5) is a bioactive secoiridoid glycoside isolated from Lonicera japonica (Honeysuckle) and Dipsacus asper.[1] While exhibiting significant anti-inflammatory and hepatoprotective potential, its amphiphilic glycosidic structure presents specific solubility challenges. This guide provides validated protocols for solubilization in Dimethyl Sulfoxide (DMSO) for biological assays and Methanol (MeOH) for analytical chromatography, ensuring compound stability and experimental reproducibility.[1]

Physicochemical Profile

PropertyData
Chemical Name 6'-O-beta-D-Apiofuranosylsweroside
Synonyms Sweroside 6'-O-apioside; 6'-O-β-D-Apiofuranosylsweroside
CAS Number 266678-59-5
Molecular Formula

Molecular Weight 490.46 g/mol
Appearance White to off-white powder
Storage (Solid) -20°C, desiccated, protected from light

Solubility & Solvent Selection Matrix

The choice of solvent is dictated by the downstream application. DMSO is the "Universal Solvent" for high-concentration stocks, while Methanol is preferred for chromatography to avoid viscous solvent effects.

SolventSolubility LimitApplicationStability Risk
DMSO (Anhydrous) High (> 25 mg/mL; > 50 mM)Biological Assays: Primary stock solution for cell culture or enzymatic screens.[1]Low (Hygroscopic; store sealed)
Methanol Moderate (~10 mg/mL)Analytical Chemistry: HPLC/UPLC standards; Extraction solvent.[1]Moderate (Volatile; potential evaporation)
Water/PBS Low (< 1 mg/mL)Working Solution: Only for final dilution.[1] Do not use for stock preparation.High (Hydrolysis risk over time)
Ethanol Sparingly Soluble (< 5 mg/mL)Alternative: Only if DMSO is strictly contraindicated.[1]Moderate
Decision Logic: Solvent Selection

The following flow chart guides the researcher to the correct solvent based on experimental needs.

SolventSelectionStartStart: Select ApplicationAppTypeWhat is the downstream assay?Start->AppTypeBioAssayBiological Assay(Cell Culture / Enzyme)AppType->BioAssayBioactivityAnalyticalAnalytical Chemistry(HPLC / LC-MS)AppType->AnalyticalQuantificationDMSO_PathUse DMSO (Anhydrous)Target: 10 mM - 50 mM StockBioAssay->DMSO_PathMeOH_PathUse Methanol (HPLC Grade)Target: 1 mg/mL StandardAnalytical->MeOH_PathDilutionDilute into Media/Buffer(Keep DMSO < 0.5%)DMSO_Path->DilutionInjectionDirect Injection orDilution in Mobile PhaseMeOH_Path->Injection

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.

Protocol 1: Preparation of 10 mM Stock in DMSO

Purpose: To create a stable, high-concentration master stock for biological screening.[1]

Materials
  • Compound: 6'-O-beta-D-Apiofuranosylsweroside (Solid)[2][1][3]

  • Solvent: DMSO, Sterile Filtered, Anhydrous (≥99.9%)[1]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and light exposure)

Step-by-Step Methodology
  • Calculation: Determine the mass required. For 1 mL of 10 mM solution:

    
    
    
    
    [1]
  • Weighing: Accurately weigh ~5 mg of the powder into a tared amber vial. Record the exact mass (e.g., 5.12 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 10 mM based on the actual weighed mass.

    
    
    Example: For 5.12 mg: 
    
    
    [1]
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.[1] If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol 2: Analytical Standard in Methanol

Purpose: To prepare a standard for HPLC/UPLC quantification or retention time verification.

Materials
  • Solvent: Methanol (LC-MS Grade)[1]

  • Equipment: Class A Volumetric Flask (e.g., 5 mL or 10 mL)

Step-by-Step Methodology
  • Weighing: Weigh exactly 1.0 mg of compound into a 2 mL Eppendorf tube or directly into a volumetric flask funnel.

  • Dissolution: Add 500 µL of Methanol. Vortex until completely dissolved.

  • Transfer: Transfer to a 1 mL or 5 mL volumetric flask. Rinse the weighing vessel 3 times with Methanol, adding rinses to the flask.

  • Make up to Volume: Fill to the mark with Methanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to remove any potential dust or undissolved micro-particulates.

Stability & Troubleshooting

Stability Profile
  • Hydrolysis: The glycosidic bond at the C-1 position and the ester linkages in the iridoid skeleton are susceptible to hydrolysis in acidic or basic conditions. Avoid storing in aqueous buffers (PBS, Tris) for >24 hours.

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water uptake can cause compound precipitation or degradation. Always warm DMSO stocks to room temperature before opening the vial to prevent condensation.

  • Light Sensitivity: Iridoids can undergo photo-isomerization.[1] Handle under low light or use amber vessels.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation upon dilution "Crashing out" due to rapid polarity change.[1]Dilute stepwise. Add DMSO stock to the center of the vortexing buffer, not the side of the tube. Keep final DMSO < 1%.
Degradation in Stock Moisture contamination in DMSO.[4]Use single-use aliquots. Purge vials with Nitrogen/Argon gas before sealing.
Extra Peaks in HPLC Thermal degradation or hydrolysis.[4]Ensure autosampler is cooled to 4°C. Avoid heating the column > 40°C. Check solvent pH (keep neutral).[1]
Stock Solution Workflow Diagram

StockWorkflowWeighWeigh Powder(Record Exact Mass)CalcCalculate DMSO Vol(Target: 10 mM)Weigh->CalcAddSolventAdd Anhydrous DMSOCalc->AddSolventMixVortex (30s)Sonicate (2 min)AddSolvent->MixCheckVisual Inspection(Clear Solution?)Mix->CheckCheck->MixNo (Repeat Sonication)AliquotAliquot & Freeze(-20°C)Check->AliquotYes

Figure 2: Standard Operating Procedure (SOP) for stock solution preparation.

References

  • National Institutes of Health (NIH). (2022).[1] Quantitative Analysis and Stability Study on Iridoid Glycosides. PMC9501183.[5] Retrieved from [Link]

Advanced Protocol: Extraction and Isolation of Bioactive Iridoids from Lonicera maackii Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To provide a standardized, high-yield protocol for the extraction, enrichment, and isolation of bioactive iridoid glycosides (specifically loganin, secologanin, and sweroside derivatives) from the leaves of Lonicera maackii (Amur Honeysuckle). Context: L. maackii is a prolific invasive shrub containing significant titers of bioactive secondary metabolites.[1][2] While often studied for flavonoids, its iridoid profile offers substantial pharmacological value (anti-inflammatory, neuroprotective). Methodology: This guide utilizes an optimized Ultrasound-Assisted Extraction (UAE) workflow, followed by macroporous resin enrichment and Preparative HPLC isolation.

Scientific Background & Mechanistic Rationale[3][4][5]

Iridoids in Lonicera species are typically present as glycosides (bound to glucose), rendering them polar and heat-labile. The extraction strategy must balance polarity matching (to solubilize the glycosides) with thermal preservation (to prevent hydrolysis of the ether bond or ring opening).

  • Target Analytes: Loganin, Secologanin, Sweroside, Loganic Acid, and Vogeloside.

  • Matrix Challenges: L. maackii leaves contain high levels of chlorophyll and waxy lipids, which must be removed to prevent column fouling during chromatography.

  • Solvent Choice: A binary system of Ethanol:Water (70:30 v/v) is selected. Ethanol penetrates the leaf matrix effectively, while water enhances the solubility of the glycosidic moiety.

Workflow Visualization

The following diagram outlines the critical path from raw leaf to isolated compound.

ExtractionWorkflow RawLeaf Raw L. maackii Leaves (Lyophilized & Ground) Defatting Defatting (Petroleum Ether, 1:10 w/v) RawLeaf->Defatting Remove Lipids/Chlorophyll Extraction Ultrasound-Assisted Extraction (UAE) 70% EtOH, 45°C, 30 min x 3 Defatting->Extraction Solid Residue Filtration Filtration & Vacuum Concentration (Remove EtOH) Extraction->Filtration Partition Liquid-Liquid Partitioning (Water vs. n-Butanol) Filtration->Partition Crude Aqueous Extract Resin Enrichment: Macroporous Resin (D101 or HPD-100) Partition->Resin n-Butanol Fraction (Contains Iridoids) PrepLC Isolation: Prep-HPLC (C18 Column, ACN/H2O Gradient) Resin->PrepLC Eluted Fraction (30-50% EtOH) FinalProduct Pure Iridoid Isolates (>95% Purity) PrepLC->FinalProduct Fraction Collection

Caption: Step-by-step isolation workflow for iridoids, prioritizing lipid removal and resin enrichment.

Detailed Experimental Protocol

Phase 1: Pre-Extraction Preparation

Goal: Maximize surface area and remove lipophilic interferences.

  • Harvesting: Collect leaves (preferably May-June for peak vegetative content).

  • Drying: Lyophilize (freeze-dry) fresh leaves to -50°C. Note: Avoid oven drying >50°C to prevent thermal degradation of iridoids.

  • Comminution: Grind dried leaves to a fine powder (mesh size 40–60).

  • Defatting (Critical Step):

    • Macerate powder in Petroleum Ether (bp 60–90°C) at a ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Filter and discard the solvent (contains chlorophyll, waxes, lipids).

    • Air-dry the residue (marc) to remove residual petroleum ether.

Phase 2: Ultrasound-Assisted Extraction (UAE)

Goal: Efficient mass transfer of iridoid glycosides into solvent.

  • Solvent: 70% Ethanol (v/v) in deionized water.

  • Ratio: 1:20 (w/v) (e.g., 50g powder in 1000mL solvent).

  • Equipment: Ultrasonic bath (frequency 40 kHz, power 300W).

  • Procedure:

    • Suspend defatted powder in solvent.

    • Sonicate at 45°C for 30 minutes . Warning: Do not exceed 50°C.

    • Filter supernatant.

    • Repeat extraction 2 more times with fresh solvent.

    • Combine all filtrates.

    • Concentrate under reduced pressure (Rotary Evaporator) at 45°C to remove ethanol, leaving a concentrated aqueous suspension.

Phase 3: Enrichment & Purification

Goal: Separate iridoids from sugars, proteins, and flavonoids.

Step 3A: Liquid-Liquid Partitioning
  • Suspend the aqueous concentrate in distilled water.

  • Partition with Ethyl Acetate (1:1 v/v) three times. Discard Ethyl Acetate layer (removes flavonoids and phenolic acids).

  • Partition the aqueous layer with n-Butanol (water-saturated, 1:1 v/v) three times.

  • Collect the n-Butanol layer. This fraction contains the target iridoid glycosides.

  • Evaporate n-Butanol to dryness to obtain the "Crude Iridoid Fraction".

Step 3B: Macroporous Resin Chromatography
  • Resin Activation: Pre-treat D101 or HPD-100 macroporous resin with 95% EtOH, then rinse with water until neutral.

  • Loading: Dissolve Crude Iridoid Fraction in minimal water and load onto the column.

  • Elution Gradient:

    • 0% EtOH (Water): Elutes sugars, salts, and highly polar impurities. (Discard)[2]

    • 30% EtOH: Target Fraction A (Often contains Loganic acid).

    • 50% EtOH: Target Fraction B (Contains Loganin, Secologanin, Sweroside).

    • 95% EtOH: Elutes remaining non-polar compounds. (Discard)[2]

  • Collect and dry the 30% and 50% fractions.

Phase 4: Isolation (Preparative HPLC)

Goal: Isolate individual compounds to >95% purity.

  • Column: C18 Preparative Column (e.g., 250mm x 20mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Flow Rate: 10–15 mL/min (depending on column diameter).

  • Detection: UV at 236 nm (characteristic for the iridoid enol-ether system).

  • Gradient Strategy:

    • 0-5 min: 10% B (Isocratic)

    • 5-30 min: 10% -> 35% B (Linear)

    • 30-35 min: 35% -> 100% B (Wash)

Analytical Validation (QC)

Verify the identity and purity of your isolates using the following parameters.

HPLC-DAD Parameters
ParameterSettingRationale
Column C18 (4.6 x 250mm, 5µm)Standard stationary phase for glycosides.
Mobile Phase A: 0.1% Formic Acid (aq)B: AcetonitrileAcid suppresses ionization of carboxyl groups (e.g., in Loganic acid) for sharper peaks.
Wavelength 236 - 240 nm Max absorption for the iridoid pyran ring double bond.
Temp 30°CMaintains reproducible retention times.
Injection 10 µLStandard analytical volume.
Expected Chemical Shifts (NMR Reference)

For Loganin (in CD3OD):

  • H-1 (Anomeric): ~5.28 ppm (d, J=4.0 Hz)

  • H-3 (Enol ether): ~7.39 ppm (s) - Diagnostic signal

  • H-7: ~3.10 ppm (m)

  • Methyl ester: ~3.70 ppm (s)

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Incomplete cell disruptionIncrease sonication time or switch to fine powder (<60 mesh).
Emulsions High protein/lipid contentEnsure thorough defatting (Phase 1). Add brine (NaCl) to break emulsions during partitioning.
Peak Tailing Silanol interactionsEnsure mobile phase pH is acidic (0.1% Formic or Acetic acid).
Degradation Thermal instabilityKeep all evaporation steps <50°C. Store extracts in amber vials at -20°C.

References

  • Chemical Constituents of Lonicera maackii. ResearchGate. Available at: [Link]

  • Determination of five major iridoid glucosides in Flos Lonicerae by HPLC. PubMed. Available at: [Link]

  • Iridoid and secoiridoid glycosides in a hybrid complex of bush honeysuckles. PubMed. Available at: [Link]

  • Identification of Iridoids in Edible Honeysuckle Berries by UPLC-ESI-qTOF-MS/MS. PMC. Available at: [Link]

  • Preparative isolation and purification of iridoid glycosides from Fructus Corni. PMC. Available at: [Link]

Sources

Validated In Vitro Protocols for Assessing Anti-Inflammatory Activity of Iridoid Glycosides

[1]

Abstract

Iridoid glycosides represent a class of bioactive monoterpenoids with significant anti-inflammatory potential, primarily mediated through the inhibition of NF-κB and MAPK signaling pathways.[1] However, their hydrophilic nature, susceptibility to enzymatic hydrolysis, and potential for endotoxin contamination in plant-derived samples present unique challenges in in vitro assays. This application note provides a rigorous, standardized workflow for evaluating these compounds using the RAW 264.7 macrophage model, emphasizing experimental controls that distinguish true pharmacological activity from assay artifacts.

Part 1: Pre-Experimental Strategic Planning

Chemical Stability & Solubility

Unlike lipophilic flavonoids, iridoid glycosides (e.g., geniposide, catalpol) are highly polar.

  • Solvent Selection: Primary stock solutions should be prepared in endotoxin-free water or PBS if solubility permits. If DMSO is required, keep the final concentration < 0.1% (v/v) in culture media, as DMSO itself can modulate inflammatory responses.

  • Hydrolysis Warning: The glycosidic bond is susceptible to hydrolysis by β-glucosidases. Avoid using cell culture media containing undefined serum enzymes for long-term stock storage. Store stocks at -80°C.

  • Aglycone vs. Glycoside: Be aware that in vivo activity often stems from the hydrolyzed aglycone (e.g., genipin from geniposide). In in vitro models lacking digestive enzymes, you are measuring the activity of the glycoside itself unless you perform an enzymatic pre-treatment.

Endotoxin Control (Crucial)

Plant-derived iridoids are frequently contaminated with environmental Lipopolysaccharides (LPS). Since the assay uses LPS as an inducer, background contamination will mask anti-inflammatory effects or produce false negatives.

  • Validation: Test all isolated compounds with a Limulus Amebocyte Lysate (LAL) assay before cell treatment.

  • Polymyxin B Control: If endotoxin presence is suspected, co-treat a control well with Polymyxin B (an LPS sequestrant). If the inflammatory signal remains, the effect is likely intrinsic to the compound.

Part 2: Cell Model & Culture Conditions[3]

Model of Choice: RAW 264.7 Murine Macrophages.

  • Rationale: This line expresses high levels of TLR4 (Toll-Like Receptor 4), the primary receptor for LPS, making it the gold standard for mimicking Gram-negative bacterial inflammation.

  • Culture Medium: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passage Protocol: Do not use trypsin. RAW 264.7 cells are adherent and sensitive to proteases. Use a cell scraper. Use cells only between passages 3–15 to ensure phenotypic stability.

Part 3: Workflow 1 - Cytotoxicity Screening (CCK-8)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). You must prove that a reduction in inflammatory markers is due to pathway inhibition, not cell death.

Why CCK-8 over MTT? Iridoid glycosides can sometimes possess reducing properties that interfere with the formazan formation in the MTT assay. CCK-8 (WST-8) is more stable, water-soluble, and less prone to chemical interference.

Protocol Steps:
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the iridoid glycoside (e.g., 10, 25, 50, 100, 200 µM).

    • Control: Vehicle only (0.1% DMSO or Water).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 24 hours.

  • Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–2 hours. Measure absorbance at 450 nm .

  • Calculation:

    
    
    Threshold: Select concentrations yielding >90% viability for subsequent anti-inflammatory assays.
    

Part 4: Workflow 2 - Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the inhibition of nitrite (a stable metabolite of NO) produced by iNOS.

Experimental Design Diagram

GStartSeed RAW 264.7(5x10^5 cells/mL)PreTreatPre-treatment(Iridoid Glycoside)1 HourStart->PreTreatInduceInduction(LPS 1 µg/mL)18-24 HoursPreTreat->InduceSupernatantCollect SupernatantInduce->SupernatantGriessGriess Reaction(1:1 Mix)Supernatant->GriessReadAbsorbance540 nmGriess->Read

Figure 1: Standardized workflow for NO inhibition screening. Pre-treatment is recommended to assess the preventive potential of the glycosides.

Detailed Protocol:
  • Seeding: Seed cells in 96-well plates (

    
     cells/well). Allow adherence (18–24h).
    
  • Pre-treatment: Replace media with fresh media containing the safe concentrations of iridoid glycosides determined in Part 3. Incubate for 1 hour .

    • Note: Some protocols use co-treatment. Pre-treatment is preferred to allow cellular uptake of the glycoside before the TLR4 cascade initiates.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.

  • Incubation: Incubate for 18–24 hours.

  • Griess Reaction:

    • Mix 50 µL of culture supernatant with 50 µL of Griess Reagent I (1% Sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (0.1% NED).

    • Incubate 10 mins at room temperature (protect from light).

  • Measurement: Read absorbance at 540 nm . Use a Sodium Nitrite (

    
    ) standard curve (0–100 µM) to quantify NO release.
    

Critical Control: The "Compound Interference" Well Some iridoids (or impurities in extracts) react with Griess reagents to form color.

  • Test: Mix Drug (highest conc.) + Media + Griess Reagents (No cells).

  • Result: If this turns pink/purple, you must subtract this value from your experimental reads.

Part 5: Mechanistic Validation (NF-κB & MAPK)[4]

Objective: Confirm that the reduction in NO/cytokines is due to blockade of the TLR4 signaling cascade.

Signaling Pathway Visualization

PathwayLPSLPS (Inducer)TLR4TLR4 ReceptorLPS->TLR4MAPKMAPK Pathway(p38, JNK, ERK)TLR4->MAPKIKKIKK ComplexTLR4->IKKIridoidIridoid Glycoside(Inhibitor)Iridoid->MAPKBlocksNFkBNF-κB (p65)TranslocationIridoid->NFkBBlocksNucleusNucleus: Pro-inflammatory Gene Transcription(iNOS, COX-2, TNF-α, IL-6)MAPK->NucleusActivates AP-1IkBIκBα(Degradation)IKK->IkBPhosphorylationIkB->NFkBReleasesNFkB->Nucleus

Figure 2: Putative mechanism of action. Iridoids typically inhibit the phosphorylation of MAPKs and the degradation of IκBα, preventing p65 nuclear translocation.

Western Blotting Protocol (Key Timepoints)

Timing is critical. Phosphorylation events occur minutes after LPS exposure, while protein expression (iNOS) takes hours.

Target ProteinHarvest Time (Post-LPS)Lysate FractionPurpose
p-p65 / Total p65 30 – 60 minNuclear/CytosolicAssess NF-κB translocation blockade.
p-IκBα / Total IκBα 15 – 30 minWhole CellAssess prevention of inhibitor degradation.
p-p38, p-JNK, p-ERK 30 – 60 minWhole CellAssess MAPK signaling interference.
iNOS, COX-2 18 – 24 hoursWhole CellConfirm downstream protein suppression.

Procedure:

  • Seed cells in 6-well plates (

    
     cells/well).
    
  • Pre-treat with Iridoid Glycoside (1h).

  • Stimulate with LPS (1 µg/mL) for the specific timepoints listed above.

  • Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate + NaF) to preserve phosphorylation states.

  • Normalize protein (BCA Assay) and run SDS-PAGE.

Part 6: Data Analysis & Troubleshooting

Calculating IC50

Do not rely on a single concentration. Perform non-linear regression (log(inhibitor) vs. response) to calculate the IC50.

  • Typical IC50 for Geniposide: ~100–150 µM (NO inhibition).

  • Typical IC50 for Aucubin: ~10–20 mM (Note: Aucubin is often less potent in vitro than in vivo unless hydrolyzed).

Troubleshooting Table
IssueProbable CauseSolution
High toxicity in control wells DMSO concentration > 0.1%Dissolve iridoids in water or PBS.
No inhibition observed Compound requires bio-activationTreat with

-glucosidase (5 U/mL) for 2h prior to cell addition to release aglycone.
High background NO LPS contamination in drug stockTest drug stock with LAL assay; use Polymyxin B control.
Inconsistent Western Blots Phosphatase degradationAdd fresh phosphatase inhibitors to lysis buffer immediately before use.

References

  • Zhang, Y., et al. (2017). "Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway." International Journal of Molecular Sciences, 18(3), 524.

  • Jeong, J.J., et al. (2014). "Inhibition of LPS-induced inflammatory responses by aglycone of geniposide in RAW 264.7 macrophages." International Immunopharmacology, 22(2), 343-350.

  • Spelman, K., et al. (2006). "The traditional medicine Spilanthes acmella, and the alkylamides spilanthol and undeca-2E-ene-8,10-diynoic acid isobutylamide, demonstrate in vitro and in vivo anti-inflammatory activity." Phytomedicine, 13(9-10), 631-637. (Referencing standard Griess protocols for phytochemicals).

  • Viljoen, A., et al. (2012). "Anti-inflammatory iridoids of botanical origin."[2][3][4] Current Medicinal Chemistry, 19(14), 2104-2127.

  • Sun, Y., et al. (2020).[5] "Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages."[1][6] International Journal of Molecular Sciences, 21(3), 961.

Application Note AN-2026-IR: Structural Elucidation and Fragmentation Dynamics of Apiofuranosyl-Sweroside via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, mechanistic guide to the mass spectrometric analysis of 6'-O-apiofuranosyl-sweroside , a bioactive iridoid glycoside. It is designed for researchers in metabolomics, pharmacokinetics, and natural product chemistry.

Abstract & Introduction

The accurate identification of iridoid glycosides is critical for the quality control of Traditional Chinese Medicine (TCM) and pharmacokinetic studies. 6'-O-Apiofuranosyl-sweroside (


, MW 490.45) is a derivative of sweroside featuring a terminal apiose moiety attached to the glucose unit.

This guide details the specific fragmentation pathways of this compound. Unlike simple glycosides, the presence of the inter-glycosidic bond (apiose-glucose) creates a unique dissociation hierarchy. We provide a validated protocol for differentiating this compound from its isomers using Electrospray Ionization (ESI) in negative mode, supported by mechanistic causality for every fragment ion observed.

Experimental Protocol

Sample Preparation (Standardized)
  • Stock Solution: Dissolve 1.0 mg of authentic standard (purity >98%) in 1.0 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 500 ng/mL in 50% Methanol/Water (

    
    ).
    
  • Extraction (Plant Material): Ultrasonic extraction of dried flower buds (0.5 g) in 25 mL 70% Methanol for 30 min. Centrifuge at 12,000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE membrane.

LC-MS Conditions

To ensure reproducible ionization and separation of isomers (e.g., loganin derivatives), the following conditions are recommended:

ParameterSetting / Description
Column Agilent ZORBAX SB-C18 (2.1 × 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Promotes ionization efficiency)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 0-2 min: 5-8% B; 2-15 min: 8-20% B; 15-20 min: 20-40% B
Flow Rate 0.3 mL/min
Ion Source ESI (Electrospray Ionization)
Polarity Negative Mode (Preferred for sensitivity); Positive for confirmation
Capillary Voltage 3.5 kV (Neg) / 4.0 kV (Pos)
Collision Energy Ramp: 20–40 eV (Ensures coverage of both glycosidic and core cleavages)

Mechanistic Fragmentation Analysis

The structural elucidation relies on the "Peeling Mechanism," where glycosidic bonds cleave sequentially based on their bond dissociation energies. The apiose-glucose bond is the most labile, followed by the glucose-aglycone bond.

Negative Ion Mode ( )

Negative mode provides the cleanest spectra for iridoids, minimizing adduct confusion.

  • Precursor Ion:

    
    489.16 
    
    
    
    .
  • Primary Fragmentation (Loss of Apiose):

    • The first event is the neutral loss of the terminal pentose (Apiose, 132 Da).

    • Transition:

      
      .
      
    • Result: The ion at

      
       357 corresponds to the deprotonated Sweroside  core.
      
  • Secondary Fragmentation (Loss of Glucose):

    • The sweroside intermediate loses the glucose moiety (162 Da).

    • Transition:

      
      .
      
    • Result: The ion at

      
       195 represents the Sweroside Aglycone  (decarboxylated/rearranged form).
      
  • Tertiary Fragmentation (Core Cleavage):

    • The aglycone undergoes ring opening and Retro-Diels-Alder (RDA) cleavage.

    • Key Fragment:

      
       127 (Characteristic of the iridoid pyran ring).
      
Positive Ion Mode ( )

Used primarily for molecular weight confirmation. Sodium adducts are robust and often yield different ratios.

  • Precursor Ion:

    
    513.15 
    
    
    
    .
  • Fragments:

    
     381 (Sweroside+Na) and 
    
    
    
    219 (Aglycone+Na).

Visualizing the Pathway (Causality Map)

The following diagram illustrates the sequential dissociation logic. This is not just a list of ions, but a map of structural stability.

Figure 1: Stepwise ESI-MS/MS fragmentation pathway of 6'-O-apiofuranosyl-sweroside in negative ion mode.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) or to filter High-Resolution Mass Spectrometry (HRMS) data.

Ion Typem/z (Theoretical)IdentityMechanism of Formation
Precursor 489.1613

Deprotonation of hydroxyl group
Fragment 1 357.1191 $[M-H-Api]^- $Cleavage of terminal apiose (C-O bond)
Fragment 2 195.0663

Loss of glucose unit; lactone ring retention
Fragment 3 127.0395 Core FragmentCross-ring cleavage of aglycone

Troubleshooting & Validation

  • Issue: Low signal for

    
     489.
    
    • Cause: In-source fragmentation.[1] Iridoid glycosides are fragile.

    • Solution: Lower the Fragmentor Voltage (or Cone Voltage) by 10-15 V.

  • Issue: Difficulty distinguishing from isomers (e.g., Loganoside derivatives).

    • Differentiation: Apiofuranosyl-sweroside has a distinct retention time on C18 (usually elutes earlier than loganin due to higher polarity). Check for the specific transition

      
      . Isomers with different sugars (e.g., xylose) will show different neutral losses (Xylose = -132 Da, same as Apiose, so RT is critical).
      
  • Validation: Always run a blank injection after the standard to check for carryover, as iridoids can stick to stainless steel capillaries.

References

  • Chen, L., et al. (2020). Metabolomics Analysis of Different Tissues of Lonicera japonica Thunb. Based on Liquid Chromatography with Mass Spectrometry. Molecules , 25(3).

  • Li, Y., et al. (2014). Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS. Biomedical Chromatography , 28(10).

  • Zhang, X., et al. (2018). Qualitative and quantitative analysis of iridoid glycosides in the flower buds of Lonicera species. Journal of Chromatography A .

  • PubChem Database. Sweroside Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Sweroside and its Apiosyl Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC separation of sweroside and its apiosyl derivatives. Co-elution of these structurally similar secoiridoid glycosides is a frequent obstacle. This document provides in-depth troubleshooting guides and FAQs to empower you to resolve these specific issues effectively.

Part 1: Core Directive - Understanding the Challenge

Sweroside is a secoiridoid glycoside known for a range of biological activities.[1][2][3] Its derivatives, particularly apiosyl derivatives, are structurally very similar, often differing only by an additional sugar moiety. This similarity in physicochemical properties is the primary reason for co-elution in reversed-phase HPLC.

Here is a visual representation of the general structure of sweroside:

G cluster_sweroside Sweroside Core C1 O C2 C1->C2 C3 O C2->C3 C4 O C3->C4 C5 C4->C5 C6 O C5->C6 C8 O-Glucose C5->C8 C6->C1 C7 CH=CH2 C6->C7 A Start: Co-elution on C18 B Step 1: Modify Mobile Phase (Organic Solvent & pH) A->B Initial Adjustment E Resolution Achieved? B->E C Step 2: Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) C->E D Step 3: Optimize Temperature & Flow Rate D->E E->C No E->D No F End: Baseline Separation E->F Yes E->F Yes E->F Yes G Consider Advanced Techniques (HILIC, SFC) E->G No cluster_problem Problem Definition cluster_solution Solution Pathway A Sweroside & Apiosyl Derivatives B High Structural Similarity A->B C Co-elution in RP-HPLC B->C D Modify Selectivity (α) C->D E Change Stationary Phase (C18 → Phenyl/PFP) D->E F Change Mobile Phase (Solvent, pH, Additives) D->F G Change Chromatographic Mode (RP → HILIC/SFC) E->G

Sources

Troubleshooting NMR signal overlap in iridoid glycoside analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving NMR Signal Overlap in Iridoid Glycosides Lead Scientist: Dr. A. Vance (Senior Applications Specialist)

Introduction: The "Sugar Blockade" Challenge

Welcome to the technical support interface. If you are analyzing iridoid glycosides (e.g., loganin, iridoid, geniposide), you are likely facing the 3.0 – 4.5 ppm "Sugar Blockade."

While the iridoid core's olefinic protons (H-3, H-4) and the acetal H-1 typically resonate in clearer regions (5.0 – 7.5 ppm), the cyclopentane ring protons often collapse into the same region as the glucose moiety. This overlap makes extracting coupling constants (


-values) for stereochemical assignment nearly impossible using standard 1D 

H NMR.

This guide prioritizes non-destructive and instrument-driven solutions to resolve these overlaps without chemical derivatization.

Phase 1: Sample Preparation & Solvent Engineering

User Query: "I'm using Methanol-d4 and my spectrum is a blob. Should I just increase the temperature?"

Technical Response: Temperature elevation helps sharpen lines by reducing viscosity, but solvent engineering is the primary vector for resolving overlap. Iridoid glycosides exhibit significant chemical shift sensitivity to solvent polarity and hydrogen-bonding capacity.[1]

Solvent Selection Matrix
SolventPrimary UtilityMechanism of ActionWarning
Methanol-d4 (

)
Standard screeningGood solubility; sharp lines.High Overlap: Compresses sugar and iridoid ring protons into a narrow window.
Pyridine-d5 (

)
Resolution of OH groups ASIS Effect: Aromatic Solvent Induced Shift.[2] The ring current shifts protons spatially close to the solvent, often separating the glucose region from the iridoid core.Hygroscopic. Requires dry sample to see OH couplings.
DMSO-d6 Hydrogen bondingSlows exchange of OH protons, allowing observation of sugar hydroxyls (useful for connectivity).High viscosity = broad lines.[1] Run at 300K+ to improve resolution.
Benzene-d6 (

)
Auxiliary shiftStrong shielding effects on specific faces of the molecule.Poor solubility for glycosides. Use as a co-solvent (10-20%) with Pyridine.

Recommendation: If


 fails, move immediately to Pyridine-d5 . The magnetic anisotropy of the pyridine ring often shifts the bulk sugar resonances upfield/downfield differently than the rigid iridoid core.

Phase 2: Advanced Acquisition Strategies

User Query: "Changing solvents didn't fix it. The multiplets are still on top of each other. What pulse sequence should I run?"

Technical Response: Stop running standard COSY. It suffers from the same diagonal overlap as your 1D spectrum. You need to exploit the Carbon Dimension (which has 20x better dispersion) or use Selective Excitation .

Strategy A: HSQC-TOCSY (The "Heavy Lifter")

This is the gold standard for glycosides.

  • Logic: It correlates a proton to its direct carbon (HSQC) and then relays that magnetization to neighbors (TOCSY).[3][4]

  • Why it works: You are viewing the proton-proton spin system spread out along the

    
    C axis. Even if H-2 and H-3 overlap in proton NMR, their carbons (C-2 and C-3) likely differ by 2-5 ppm.
    
  • Setup: Set mixing time (

    
    ) to 80-100 ms  to see the full glucose ring (H1 
    
    
    
    H2
    
    
    H3
    
    
    H4
    
    
    H5).
Strategy B: 1D Selective TOCSY (The "Sniper")

If you need exact


-couplings (e.g., to determine cis/trans fusion of the iridoid ring), 2D experiments often lack the digital resolution.
  • Logic: You selectively excite a "clean" peak (usually the anomeric H-1 or the olefinic H-3) and transfer magnetization only to its coupled partners.

  • Result: The output is a 1D spectrum containing only the protons in that specific spin system. The background "noise" of the other sugar/impurity signals is suppressed.

Strategy C: Pure Shift NMR (The "Clarifier")
  • Logic: Collapses all multiplets into singlets (broadband homonuclear decoupling).

  • Application: Essential when you have a mixture of iridoids. It turns a forest of multiplets into a clean "stick plot," allowing you to integrate overlapping signals accurately.

Visual Troubleshooting Workflow

The following logic gate determines the optimal experimental path based on your specific overlap severity.

IridoidTroubleshooting Start Start: Signal Overlap Detected (3.0 - 4.5 ppm) Solvent Step 1: Solvent Titration (Switch to Pyridine-d5) Start->Solvent Check1 Resolved? Solvent->Check1 Standard2D Step 2: HSQC + COSY Check1->Standard2D No End: Analyze Data End: Analyze Data Check1->End: Analyze Data Yes Check2 Ambiguous Connectivity? Standard2D->Check2 HSQC_TOCSY Step 3: HSQC-TOCSY (Spread in 13C dim) Check2->HSQC_TOCSY Crowded Region SelTOCSY Step 4: 1D Selective TOCSY (Extract J-couplings) Check2->SelTOCSY Need Coupling Constants PureShift Step 5: Pure Shift NMR (Mixture Analysis) Check2->PureShift Complex Mixture

Figure 1: Decision matrix for resolving spectral overlap in iridoid glycoside analysis.

Protocol: 1D Selective TOCSY (Step-by-Step)

Objective: Isolate the glucose spin system starting from the anomeric proton (H-1'). Prerequisite: A standard 1D


H spectrum with a clear target resonance (e.g., the anomeric doublet at ~4.6-5.0 ppm).
  • Acquire Reference Spectrum:

    • Run a standard 1D proton (1 scan is sufficient).[5]

    • Phase and baseline correct carefully.[6]

  • Define Selective Pulse:

    • Zoom in on the anomeric proton (H-1').[7]

    • Determine the excitation width (in Hz). Usually, a Gaussian or Sinc shape with a bandwidth of 20-50 Hz is sufficient to hit the doublet without touching neighbors.

    • Instrument Command (Bruker): Use gs (gradient shim) mode or shape tool to calculate the power/duration for a 90° or 180° selective pulse at that specific offset (O1).

  • Set Mixing Time (

    
    ): 
    
    • 20-40 ms: Relays to H-2' and H-3'.

    • 80-120 ms: Relays to the entire sugar ring (H-1' to H-6').

    • Tip: Array the mixing time (e.g., 20, 60, 100 ms) to "walk" down the spin system.

  • Acquisition:

    • Set DS (Dummy Scans) = 8 (crucial for steady-state magnetization).

    • Set NS (Number of Scans) = 32 or 64.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • The resulting spectrum will show the anomeric proton and all protons scalar coupled to it. All other signals will be nulled.

FAQs: Common Pitfalls

Q: My HSQC-TOCSY signals are very weak. Why? A: This is likely due to


 relaxation during the TOCSY mixing period. Iridoid glycosides in viscous solvents (DMSO) have short 

.
  • Fix: Reduce the TOCSY mixing time to 60ms.

  • Fix: Increase probe temperature to 303K or 313K to sharpen lines and extend

    
    .
    

Q: I see "ghost" peaks in my Selective TOCSY. A: This is usually due to pulse bleed . If your selective pulse bandwidth is too wide, you are partially exciting a nearby multiplet.

  • Fix: Narrow the bandwidth (increase the pulse duration).

  • Fix: Use a "cleaner" shaped pulse (e.g., REBURP or r-SNOB profiles) rather than a simple Gaussian.

Q: Can I use D2O? A: Only if necessary.


 causes all OH signals to exchange (disappear), removing valuable connectivity information. Furthermore, iridoid glycosides often aggregate in water, causing line broadening.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Selective Excitation and TOCSY methods). Link

  • Jeol USA. (2026). HSQC-TOCSY Analysis: Understanding 2D NMR Application. JEOL Resources. Link

  • Castañar, L., & Parella, T. (2015). Non-uniform sampling for high-resolution pure shift NMR spectroscopy. Royal Society of Chemistry (RSC) Advances. Link

  • Columbia University NMR Facility. (2024). Selective 1D NMR Experiments: Protocols for TOCSY and NOESY. Link

  • BenchChem. (2025). Technical Support: NMR Analysis of Iridoid Glycosides. Link

Sources

Technical Support Center: Chlorophyll Remediation in Lonicera maackii Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Chlorophyll Interference in Lonicera maackii Extraction Ticket ID: LM-EXT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely experiencing interference from chlorophylls (


 and 

) and pheophytins during the extraction of Lonicera maackii (Amur Honeysuckle). This plant is chemically complex, characterized by high concentrations of chlorogenic acid , luteolin , apigenin , and secologanin (iridoid glycosides).

Chlorophyll is a lipophilic contaminant that causes:

  • LC-MS Signal Suppression: It competes for ionization in the source, masking your target phenolics.

  • Column Fouling: It binds irreversibly to C18 stationary phases, increasing backpressure.

  • Bioassay False Positives: Its natural fluorescence interferes with fluorometric assays.

This guide provides three validated workflows to remove chlorophyll while preserving the bioactive profile of L. maackii.

Module 1: Liquid-Liquid Extraction (LLE) – The "Quick Fix"

User Issue: "I washed my methanolic extract with hexane, but the bottom layer is still green. Why?"

Root Cause Analysis

Chlorophyll is highly soluble in hexane, but it is also soluble in methanol. If your water content in the hydro-alcoholic layer is too low (<10%), the partition coefficient (


) favors the retention of chlorophyll in the alcohol phase. Furthermore, L. maackii leaves contain saponins which can stabilize emulsions, trapping chlorophyll in the aqueous phase.
Troubleshooting Protocol: The Polarity Tuning Method

To force chlorophyll into the non-polar phase, you must increase the polarity of your target phase.

Step-by-Step Protocol:

  • Evaporation: Remove the organic solvent (Methanol/Ethanol) from your crude extract using a rotary evaporator at <40°C. You should be left with an aqueous suspension.

    • Note: If the sample dries completely, resuspend in 10% MeOH/90% Water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel.

  • Solvent Addition: Add Petroleum Ether (40-60°C) or n-Hexane at a 1:1 (v/v) ratio.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Settling: Allow layers to separate for 30 minutes.

    • Top Layer (Green): Chlorophylls, waxes, lipids.

    • Bottom Layer (Brown/Yellow): Chlorogenic acid, flavonoids, glycosides.[1][2][3]

  • Repeat: Repeat the wash 3 times until the top layer is colorless.

Data Summary: Solvent Efficiency

Solvent SystemChlorophyll Removal %Target Recovery (Chlorogenic Acid)Risk Factor
Hexane 85-90%>95%Emulsion formation
Petroleum Ether 80-85%>98%Lower toxicity than Hexane
Chloroform >95%LOW (<60%) Chloroform pulls flavonoids (Luteolin)

Module 2: Solid Phase Extraction (SPE) – The "Precision Tool"

User Issue: "I used Activated Charcoal (Carbon) to remove color, but my Luteolin peak disappeared from the HPLC chromatogram."

Root Cause Analysis

This is a critical error in Lonicera research. Graphitized Carbon Black (GCB) and activated charcoal remove pigments by interacting with planar structures. Unfortunately, Luteolin and Apigenin (major L. maackii bioactives) are also planar molecules. The carbon sorbent cannot distinguish between the porphyrin ring of chlorophyll and the flavone backbone of luteolin.

Troubleshooting Protocol: The "Planar-Safe" SPE Cleanup

Switch to a sorbent that targets lipophilicity without strong planar retention.

Recommended Sorbent: Aminopropyl (


)  or Zirconia-coated Silica (Z-Sep) .

Protocol (Cartridge Method):

  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through a 500mg

    
     SPE cartridge.
    
  • Loading: Load 1 mL of your leaf extract (in 80% MeOH).

  • Washing: Wash with 2 mL of Dichloromethane (DCM) .

    • Mechanism:[4][5][6][7][8] DCM is non-polar enough to strip chlorophyll but polar enough to leave polar glycosides on the amine phase.

  • Elution: Elute your targets with 3 mL of 1% Formic Acid in Methanol .

Module 3: Sephadex LH-20 – The "Purification Standard"

User Issue: "I need high-purity compounds for NMR, but LLE residues are interfering."

Scientific Logic

Sephadex LH-20 is a hydroxypropylated cross-linked dextran.[9] It separates based on dual mechanisms: Size Exclusion (molecular size) and Adsorption (hydrogen bonding). Chlorophylls are large molecules (MW ~893 Da) compared to simple phenolics, but more importantly, they lack the hydrogen-bonding capacity of polyphenols in methanolic systems.

Protocol: The Methanol Elution
  • Swelling: Swell Sephadex LH-20 in 100% Methanol for 4 hours.

  • Packing: Pack a glass column (

    
     cm).
    
  • Loading: Dissolve dry extract in minimum methanol and load.

  • Elution: Elute isocratically with 100% Methanol.

    • Fraction 1 (Fastest): Chlorophylls and Lipids (Elute first due to lack of H-bonding interaction with the dextran matrix).

    • Fraction 2: Iridoid Glycosides (Secologanin).

    • Fraction 3: Flavonoids and Chlorogenic Acids.[1][3][10]

  • Monitoring: Monitor fractions via TLC (Silica gel, EtOAc:Formic Acid:Acetic Acid:Water).

Visual Troubleshooting Guides

Diagram 1: The Decision Matrix

Caption: Flowchart to select the correct chlorophyll removal method based on downstream application and target compound stability.

Chlorophyll_Removal_Decision Start Start: Green L. maackii Extract Target Primary Target Compound? Start->Target CGA Chlorogenic Acid / Glycosides (Polar) Target->CGA High Polarity Flav Luteolin / Apigenin (Planar & Semi-polar) Target->Flav Medium Polarity Method1 Liquid-Liquid Extraction (Hexane/Water) CGA->Method1 Bulk Prep Method2 SPE: Aminopropyl or Z-Sep CGA->Method2 Analytical (LC-MS) Flav->Method1 Standard Prep Method3 Sephadex LH-20 (MeOH Elution) Flav->Method3 High Purity Avoid AVOID: Graphitized Carbon (GCB) Removes Flavonoids! Flav->Avoid Warning

Diagram 2: The LLE Phase Partition Workflow

Caption: Visualizing the partition of chlorophyll vs. phenolics in a biphasic solvent system.

LLE_Partition Extract Crude Extract (MeOH + Water) AddSolvent Add Non-Polar Solvent (Hexane or Pet Ether) Extract->AddSolvent Mix Agitation & Settling AddSolvent->Mix Layers Top Layer (Organic) Interface Bottom Layer (Aqueous) Mix->Layers TopContent Chlorophyll a/b Waxes Lipids Layers:top->TopContent Discard BottomContent Chlorogenic Acid Luteolin-7-O-glucoside Secologanin Layers:bottom->BottomContent Collect

References

  • Batlokwa, B. S., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts.[6][11] Journal of Natural Products, 83(6), 1846–1858.[11] Link

  • Cipollini, D., et al. (2008). Phenolic metabolites in leaves of the invasive shrub, Lonicera maackii, and their potential phytotoxic and anti-herbivore effects.[10][12] Journal of Chemical Ecology, 34, 144-152. Link

  • Qi, Z., et al. (2021).[1] Accumulation Pattern of Flavonoids during Fruit Development of Lonicera maackii Determined by Metabolomics. Molecules, 26(22), 6973. Link

  • United Chemical Technologies. (2023). Eliminating Chlorophyll Interference in Pesticide Testing with ChloroFiltr®.[13][14] Application Note. Link

Sources

Technical Support Center: Stabilizing Apiofuranosyl Linkages During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: The apiofuranosyl linkage (e.g., in Apiin, Ginsenoside Rb1 precursors, or rhamnogalacturonan II) represents a critical stability bottleneck in natural product extraction. Unlike pyranosides (6-membered rings), apiofuranose exists as a 5-membered ring with significant torsional strain. This makes the glycosidic bond highly susceptible to acid-catalyzed hydrolysis, even under "mild" acidic conditions (pH 4–6) often created by endogenous plant acids (oxalic, malic, citric) released during cell rupture.

The Solution: Successful extraction requires a tri-phasic control strategy :

  • Enzymatic Inactivation: Immediate denaturation of endogenous glycosidases.

  • Proton Scavenging: Neutralization of vacuolar acids using carbonate buffers.

  • Thermodynamic Control: Limiting thermal energy to prevent overcoming the activation energy (

    
    ) of the furanoside cleavage.
    

Module 1: The Science of Instability (Mechanism)

To prevent degradation, one must understand the molecular failure mode. The apiofuranosyl ring is thermodynamically less stable than its pyranose counterparts.

The Hydrolysis Mechanism

The hydrolysis is driven by the protonation of the exocyclic oxygen (the glycosidic bond), followed by the formation of a planar oxocarbenium ion intermediate. Because the furanose ring is nearly planar (envelope conformation), the transition to the planar oxocarbenium ion requires less conformational change than in pyranosides, lowering the activation energy for cleavage.

Figure 1: Acid-Catalyzed Hydrolysis Pathway of Apiofuranosides

ApioHydrolysis cluster_conditions Accelerating Factors Substrate Intact Apiofuranoside (Strained 5-ring) Protonation Protonation of Glycosidic Oxygen Substrate->Protonation + H+ (Acidic pH) TS Transition State: C-O Bond Weakening Protonation->TS Rate Limiting Step Intermediate Oxocarbenium Ion (Planar/Unstable) TS->Intermediate Cleavage Hydrolysis Water Attack Intermediate->Hydrolysis + H2O Products Free Apiose + Aglycone/Degradant Hydrolysis->Products - H+ Heat Temp > 60°C Heat->TS Acidity pH < 5.0 Acidity->Protonation

Caption: Figure 1 illustrates the critical pathway where protonation of the glycosidic oxygen leads to rapid ring opening. Note that furanosides hydrolyze 10–100x faster than pyranosides due to ring strain relief.

Module 2: Optimized Extraction Protocol (The "Buffered" Method)

This protocol is designed to be a self-validating system. If you follow these steps, the presence of the intact glycoside in your HPLC trace validates the process.

Materials
  • Solvent: 70% Ethanol or Methanol (HPLC Grade).

  • Buffer Agent: Calcium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
    • Why:

      
       is preferred for solid-liquid extraction as it is insoluble; it neutralizes acids locally without altering the bulk solvent pH drastically.
      
  • Equipment: Ultrasonicator (optional but recommended for speed) or Reflux setup (strictly controlled temp).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Pre-treatment Freeze-dry (Lyophilize) plant material immediately after harvest.Removes water to stop enzymatic activity. Fresh material contains active glycosidases that cleave apiose within minutes of cell rupture.
2. Milling Grind material to fine powder in the presence of dry ice or liquid

.
Prevents frictional heat from initiating thermal degradation.
3. Buffer Addition Mix plant powder with 0.5% (w/w)

before adding solvent.
CRITICAL: Neutralizes vacuolar acids (oxalic, malic) released upon solvent addition. Maintains local micro-environment pH > 6.0.
4.[1][2] Extraction Add 70% EtOH. Extract via Ultrasound (UAE) at < 40°C for 15-30 min.Ultrasound maximizes mass transfer, allowing for short extraction times. Short time = less exposure to potential hydrolysis.
5. Filtration Filter immediately through 0.45 µm PTFE.Removes solid carbonate and plant matrix.
6. Concentration Rotary evaporate at < 40°C . Do not distill to dryness if acidic residues are suspected.Concentration increases acid concentration. If the buffer wasn't sufficient, this is where hydrolysis spikes.

Module 3: Troubleshooting Guide

Scenario A: HPLC shows a "split" peak or a new peak matching the aglycone.

  • Diagnosis: Partial Acid Hydrolysis.[3]

  • Root Cause: The plant matrix was more acidic than anticipated, or the solvent became acidic during storage.

  • Corrective Action:

    • Check the pH of your crude extract (wet pH paper). If < 5.0, your buffer failed.

    • Increase

      
       to 1.0% (w/w).
      
    • Switch to a phosphate buffer system (pH 7.0) for the extraction solvent.[4][5]

Scenario B: Low yield of target apioside, but no aglycone detected.

  • Diagnosis: Incomplete Extraction (Solubility issue).

  • Root Cause: 70% EtOH might be too polar if the aglycone is highly lipophilic, or too non-polar if the glycoside is highly complex.

  • Corrective Action:

    • Test 50% MeOH (more polar) vs. 90% MeOH.

    • Do not increase temperature. Instead, increase the solvent-to-solid ratio (e.g., from 10:1 to 20:1).

Scenario C: Yield decreases as extraction time increases.

  • Diagnosis: Thermal Degradation.

  • Root Cause: Apiofuranosyl bonds are heat-labile. Extended reflux or Soxhlet extraction kills the molecule.

  • Corrective Action:

    • Abandon Soxhlet extraction.

    • Switch to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with strict temperature monitoring (Max 40°C).

Module 4: Decision Matrix for Method Selection

Use this logic flow to determine the best extraction method for your specific apioside.

MethodSelection Start Start: Select Extraction Method IsDry Is material dried? Start->IsDry EnzymeRisk High Enzymatic Risk? IsDry->EnzymeRisk No (Fresh) AcidicMatrix High Acid Content? (e.g., Citrus, Berries) IsDry->AcidicMatrix Yes Method1 Method A: Boiling EtOH (5 min) then Cool UAE EnzymeRisk->Method1 Yes (Deactivate First) Method3 Method C: Buffered 70% MeOH UAE EnzymeRisk->Method3 No Method2 Method B: Cold Extraction + CaCO3 AcidicMatrix->Method2 Yes (Neutralize) AcidicMatrix->Method3 No (Standard)

Caption: Figure 2: Decision tree for selecting the extraction modality based on plant matrix properties. Method B is the safest starting point for unknown matrices.

Frequently Asked Questions (FAQs)

Q1: Can I use water as the primary solvent? A: generally, No . While apiosides are water-soluble, water promotes hydrolysis (it is the reactant in the mechanism). Furthermore, water extracts native enzymes and acids efficiently. An alcohol-water mixture (EtOH/Water) is superior because the alcohol reduces the dielectric constant, stabilizing the glycosidic bond, and precipitates/denatures enzymes.

Q2: Why not just use a Soxhlet extractor? A: Soxhlet extraction involves prolonged boiling (often hours). The apiofuranosyl linkage is kinetically unstable. The integrated thermal load of a 6-hour Soxhlet run will almost certainly degrade a significant fraction of your target compound into its aglycone or rearrangement products.

Q3: My target is Apiin (Apigenin-7-O-apiosylglucoside). Is it more stable? A: Slightly, but the terminal apiose is still the weak link. If you lose the apiose, you are left with Apigenin-7-O-glucoside (Cosmosiin). If you see Cosmosiin increasing in your HPLC over time, your apiose linkage is hydrolyzing.

References

  • Mechanism of Furanoside Hydrolysis

    • Title: The mechanism of the hydrolysis of glycofuranosides.[6]

    • Source: Journal of the Chemical Society B.
    • URL:[Link]

  • Stability of Apigenin Glycosides

    • Title: Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea.[3][7]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Furanoside Instability (PIF Rearrangement Context)

    • Title: Driving Force of the Pyranoside-into-Furanoside Rearrangement.[8][9][10]

    • Source: ACS Omega.
    • URL:[Link]

  • Impact of Extraction Conditions

    • Title: Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile.[11]

    • Source: Phytochemistry (via PubMed).
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Iridoid Glycoside Purity: A qNMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for bioactive compounds like iridoid glycosides is a cornerstone of reliable research and product development. These monoterpenoid natural products, known for their diverse pharmacological activities, present unique analytical challenges due to their structural complexity and the presence of closely related impurities.[1][2] This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of iridoid glycosides, with a primary focus on the robust and increasingly indispensable technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Challenge of Iridoid Glycoside Purity Assessment

Iridoid glycosides are a large class of natural products characterized by a cyclopentan-[c]-pyran skeleton.[2] Their inherent structural diversity and the potential for co-isolation of similar compounds from complex plant matrices necessitate highly selective and accurate analytical methods for purity determination. Traditional chromatographic techniques, while powerful, can be hampered by issues such as the lack of chromophores for UV detection, co-elution of impurities, and the need for specific reference standards for each analyte.

qNMR: A Primary Method for Absolute Quantification

Quantitative ¹H NMR (qNMR) has emerged as a powerful and reliable primary method for the purity assessment of natural products.[3][4][5] Unlike chromatographic methods that rely on response factors, qNMR leverages a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7] This allows for the direct, absolute quantification of an analyte against a certified internal standard, often without the need for a reference standard of the analyte itself.[7][8]

The Causality Behind qNMR's Superiority for Iridoid Glycosides

The advantages of qNMR for analyzing iridoid glycosides are rooted in its fundamental principles:

  • Universality of Detection: Every proton-containing molecule in a sample will generate a signal, making it a universal detector. This is particularly advantageous for iridoid glycosides that may lack a strong UV chromophore.

  • Structural Information: A single qNMR experiment provides both quantitative data and rich structural information, allowing for the simultaneous identification and quantification of the analyte and any impurities.[3]

  • Non-destructive Nature: The sample can be recovered unchanged after analysis, which is crucial when working with rare or expensive compounds.[3][7]

  • Reduced Need for Specific Reference Standards: Quantification can be achieved using a certified internal standard that is structurally unrelated to the analyte, overcoming a significant hurdle in natural product analysis where specific standards may not be commercially available.[8]

Experimental Workflow: A Self-Validating qNMR Protocol

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the accuracy and reliability of the results.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation A Accurate Weighing of Analyte & Internal Standard B Selection of Deuterated Solvent (e.g., Methanol-d4, DMSO-d6) A->B ensures homogeneity C Complete Dissolution & Homogenization B->C critical for resolution D Optimize Acquisition Parameters (D1, NS, PW) C->D pre-acquisition checks E Acquire 1D ¹H NMR Spectrum D->E data collection F Phase & Baseline Correction E->F initial processing G Integration of Analyte & Standard Signals F->G quantitative step H Purity Calculation G->H final calculation I Specificity / Selectivity (2D NMR if needed) H->I confirms identity J Linearity & Range I->J verifies response K Accuracy & Precision J->K assesses performance L Robustness K->L tests reliability

Caption: A stepwise workflow for qNMR-based purity determination of iridoid glycosides.

Detailed Step-by-Step Methodology

1. Sample and Standard Preparation (A Self-Validating Initial Step):

  • Analyte and Internal Standard Selection: Choose a suitable, highly pure, and stable internal standard (e.g., 1,4-dinitrobenzene, maleic acid) with signals that do not overlap with those of the iridoid glycoside analyte.[7][9] The purity of the internal standard must be certified.

  • Accurate Weighing: Use a calibrated analytical balance to accurately weigh the iridoid glycoside sample and the internal standard. This step is a critical source of potential error and must be performed with care.[10]

  • Solvent Selection: Select a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in which both the analyte and the internal standard are fully soluble.[7][11] Incomplete dissolution will lead to inaccurate results.

  • Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous before transferring it to a high-quality NMR tube.

2. NMR Data Acquisition (Ensuring Quantitative Accuracy):

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[6]

  • Parameter Optimization: This is a crucial self-validating step.

    • Relaxation Delay (D1): Set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation of all protons. Inadequate D1 will result in signal intensity loss and inaccurate quantification.[4]

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150) for the signals to be integrated.[12]

    • Pulse Width (PW): Use a calibrated 90° pulse to ensure uniform excitation across the entire spectrum.[6]

3. Data Processing and Purity Calculation (The Quantitative Core):

  • Manual Processing: For the highest precision, manual processing of the NMR spectrum is recommended.[6] This includes careful phasing and baseline correction.

  • Signal Integration: Integrate the well-resolved, non-overlapping signals of both the iridoid glycoside analyte and the internal standard. The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites.

  • Purity Calculation: The purity of the iridoid glycoside is calculated using the following formula[6]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to the iridoid glycoside

    • "std" refers to the internal standard

Method Validation: The Trustworthiness Pillar

A qNMR method must be validated to ensure its reliability. The key validation parameters include[9][13]:

  • Specificity/Selectivity: The ability to quantify the analyte in the presence of other components. This is confirmed by ensuring the analyte's signal is free from overlap. 2D NMR techniques like HSQC can be used for confirmation.[4]

  • Linearity: The direct proportionality of the signal area to the analyte concentration. qNMR is inherently linear when acquisition parameters are correctly set.[4]

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in experimental parameters (e.g., relaxation delay, number of scans).[4]

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used techniques.

ParameterqNMRHPLC-UVHPLC-ELSDLC-MS
Principle Signal integral proportional to molar concentrationUV absorbanceLight scattering of non-volatile analytesMass-to-charge ratio
Quantification Absolute (with internal standard)Relative (requires analyte-specific standard)Relative (non-linear response)Relative (requires analyte-specific standard)
Selectivity HighModerate to HighLowVery High
Sensitivity ModerateHighModerateVery High
Sample Prep SimpleModerateModerateModerate
Universality High (for proton-containing molecules)Low (requires chromophore)Moderate (for non-volatile compounds)High
Cost High initial investment, low running costModerateModerateHigh
Throughput ModerateHighHighHigh

Data sourced and adapted from multiple references.[3][9][12][14]

Tech_Comparison qNMR qNMR HPLC_UV HPLC-UV qNMR->HPLC_UV Higher Universality HPLC_ELSD HPLC-ELSD qNMR->HPLC_ELSD More Linear Response LC_MS LC-MS qNMR->LC_MS Absolute Quantification HPLC_UV->LC_MS Lower Cost LC_MS->qNMR Higher Sensitivity

Caption: A visual comparison of qNMR with other common analytical techniques.

Conclusion: The Authoritative Choice for Purity Validation

For the rigorous purity assessment of iridoid glycosides, qNMR stands out as a superior and authoritative technique. Its ability to provide direct, absolute quantification without the need for analyte-specific reference standards, combined with the wealth of structural information it offers, makes it an invaluable tool for researchers and drug development professionals. While other techniques like HPLC and LC-MS have their merits, particularly in terms of sensitivity and throughput for routine analysis, qNMR provides a level of accuracy and confidence that is essential for the validation and certification of reference materials and the definitive purity determination of novel iridoid glycosides. The adoption of a well-validated qNMR protocol, as outlined in this guide, ensures the scientific integrity and trustworthiness of your analytical data.

References

  • Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. Available at: [Link]

  • qNMR--a versatile concept for the validation of natural product reference compounds. PubMed. Available at: [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers. Available at: [Link]

  • A quantitative ¹H nuclear magnetic resonance (qHNMR) method for assessing the purity of iridoids and secoiridoids. PubMed. Available at: [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Mass spectra of iridoid glycoside standards in positive ion mode (a)... ResearchGate. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. PMC. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link]

  • GUIDELINE FOR qNMR ANALYSIS. ENFSI. Available at: [Link]

  • Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. The Research Group of Distinguished Professor Ruth E. Stark. Available at: [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Quantitative Measurement of Major Secoiridoid Derivatives in Olive Oil Using qNMR. Proof of the Artificial Formation of Aldehydic Oleuropein and Ligstroside Aglycon Isomers. University of Athens. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Available at: [Link]

  • Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. MDPI. Available at: [Link]

Sources

A Comparative Guide to Methanol vs. Ethanol for Iridoid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Iridoids

Iridoids are a large class of monoterpenoid natural products characterized by a cyclopentane-pyran ring system. Often found as glycosides (bound to a sugar molecule), they are prevalent in numerous medicinal plant families, including the Lamiaceae, Scrophulariaceae, and Rubiaceae. Their pharmacological significance is vast, with demonstrated anti-inflammatory, neuroprotective, hepatoprotective, and anticancer activities. Harpagoside from Devil's Claw (Harpagophytum procumbens), for instance, is a well-studied iridoid with potent anti-inflammatory properties.

The journey from a raw botanical sample to a purified, active compound hinges on a critical first step: solvent extraction. The efficiency of this process dictates the yield and purity of the target iridoids, directly impacting downstream research and development. The choice of solvent is paramount, and among the most common, methanol and ethanol are often the primary candidates. This guide provides an in-depth, evidence-based comparison of their extraction efficiency for iridoids, designed to help you make an informed decision for your specific application.

Solvent Properties and the Extraction Principle

The efficacy of a solvent is rooted in its physicochemical properties, primarily its polarity. The principle of "like dissolves like" governs the extraction process. Iridoid glycosides are amphipathic molecules; the aglycone (non-sugar) part is less polar, while the glycosidic (sugar) moiety is highly polar. This dual nature necessitates a solvent that can effectively solvate both parts of the molecule.

Methanol and ethanol are both polar protic solvents, but they possess subtle differences that can significantly influence extraction outcomes.

Table 1: Physicochemical Properties of Methanol and Ethanol

PropertyMethanol (CH₃OH)Ethanol (C₂H₅OH)Rationale for Importance
Polarity Index 5.1[1][2]4.3[2]A measure of a solvent's relative polarity. The closer this value is to the polarity of the target compound, the better the solubility.
Dielectric Constant (at 20°C) 33.024.5Reflects the solvent's ability to separate ions, a key factor in dissolving polar compounds.
Boiling Point 64.7 °C78.4 °CAffects ease of solvent removal post-extraction. Lower boiling points allow for faster evaporation at lower temperatures, preserving thermolabile compounds.
Toxicity High (toxic metabolite is formic acid)Low (beverage alcohol)A critical safety consideration for handling and disposal. Ethanol is generally regarded as a "greener" and safer solvent.

Methanol's higher polarity index suggests it may be a slightly more effective solvent for the highly polar glycosidic portions of iridoids. This subtle difference is often the root cause for observed variations in extraction yield.

Comparative Experimental Data: Methanol vs. Ethanol

Direct experimental comparisons provide the most reliable insights into solvent performance. The literature indicates a general trend where methanol often demonstrates superior, or at least more efficient, extraction of iridoids compared to ethanol.

One study on the extraction of iridoids (catalpol and aucubin) from Veronica longifolia found that ethanol was significantly less efficient than methanol.[3] Another investigation involving Combretum molle used a scoring system to evaluate various solvents and found methanol to be a more effective extractant for iridoid glycosides than ethanol.[4] Furthermore, a broad phytochemical study on Tridax procumbens noted that the total phytochemical yield was considerably higher with methanol (26.06%) compared to ethanol (17.03%), a difference attributed to the solvents' polarities.[5]

Table 2: Summary of Comparative Extraction Efficiency Data

Plant SourceIridoid(s) StudiedFindingReference
Veronica longifoliaCatalpol, AucubinEthanol extracted only 22% of catalpol and 25% of aucubin relative to hot water, and was noted to be less efficient than methanol.[3]
Combretum molleMixed IridoidsIn a comparative scoring system, methanol achieved a higher score (71) for extraction efficiency compared to ethanol (58).[4]
Tridax procumbensGeneral PhytochemicalsMethanol extracts yielded significantly more phytochemicals (26.06%) than ethanol extracts (17.03%).[5]
Moringa oleiferaPhenolics (related compounds)80% methanol was found to be a more efficient and consistent solvent for extracting phenolic compounds compared to 70% ethanol.[6]

It is crucial to note that the optimal solvent is often not a pure alcohol but an aqueous solution (e.g., 50-80% alcohol in water).[7][8][9] The addition of water modulates the solvent's polarity, making it more effective at penetrating the plant cell wall and dissolving the target iridoid glycosides.

Validated Experimental Protocol: A Self-Validating System

To provide a practical framework, this section details a robust, self-validating protocol for comparing the extraction efficiency of methanol and ethanol for iridoids using Ultrasound-Assisted Extraction (UAE), a modern and efficient technique.[10][11][12] The target analyte in this protocol is Harpagoside , a representative iridoid from Harpagophytum procumbens (Devil's Claw).

Part A: Ultrasound-Assisted Extraction (UAE) Workflow

This workflow should be performed in parallel for both 80% Methanol and 80% Ethanol.

  • Sample Preparation:

    • Dry the secondary tubers of Harpagophytum procumbens at 40°C until a constant weight is achieved.

    • Grind the dried material into a fine powder and pass it through a 60-mesh sieve to ensure uniform particle size.[8]

  • Extraction:

    • Accurately weigh 0.5 g of the powdered plant material into a 50 mL conical flask.

    • Add 35 mL of the extraction solvent (either 80% methanol or 80% ethanol). This establishes a liquid-to-solid ratio of 70:1 (mL/g).[8]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 40°C.[8][13]

    • After sonication, allow the mixture to cool to room temperature.

  • Sample Processing:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the respective solvent to ensure complete transfer.

    • Combine the filtrate and washings and bring the final volume to 50 mL in a volumetric flask.

    • Prior to HPLC analysis, filter the final solution through a 0.45 µm syringe filter.

Part B: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is based on established protocols for harpagoside quantification.[7][14][15]

  • Instrumentation: Standard HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase: Isocratic mixture of Methanol and 0.1% Phosphoric Acid in Water (60:40, v/v).[7][15]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 280 nm.[7][14]

  • Injection Volume: 20 µL.[7][14]

  • Quantification: Prepare a calibration curve using a certified harpagoside reference standard at multiple concentrations (e.g., 0.2 - 4.0 µg/mL).[7] Calculate the concentration in the extracts based on the peak area.

Data Analysis

Calculate the iridoid yield using the following formula:

Yield (mg/g) = (Concentration from HPLC [mg/mL] × Final Volume of Extract [mL]) / Initial Weight of Dry Plant Material [g]

Visualization of Workflows

To ensure clarity and reproducibility, the experimental and logical workflows are presented below.

G cluster_prep Sample Preparation cluster_extraction Parallel Extraction (UAE) cluster_methanol Methanol Arm cluster_ethanol Ethanol Arm cluster_analysis Analysis plant Plant Material (H. procumbens) dry Drying (40°C) plant->dry grind Grinding & Sieving dry->grind weigh_m Weigh 0.5g Powder grind->weigh_m weigh_e Weigh 0.5g Powder grind->weigh_e add_m Add 35mL 80% Methanol weigh_m->add_m sonic_m Sonication (30min, 40°C) add_m->sonic_m filter_m Filter Methanol Extract sonic_m->filter_m add_e Add 35mL 80% Ethanol weigh_e->add_e sonic_e Sonication (30min, 40°C) add_e->sonic_e filter_e Filter Ethanol Extract sonic_e->filter_e hplc HPLC Quantification filter_m->hplc filter_e->hplc data Calculate Yield (mg/g) hplc->data G Solvent Solvent Choice Methanol vs. Ethanol Methanol Methanol Polarity Index: 5.1 Boiling Point: 64.7°C Toxicity: High Solvent->Methanol Ethanol Ethanol Polarity Index: 4.3 Boiling Point: 78.4°C Toxicity: Low Solvent->Ethanol Efficiency {Extraction Efficiency|Slightly higher polarity of Methanol often aligns better with polar glycosidic moiety of iridoids. } Methanol->Efficiency Higher Yield in Studies Safety {Safety & Practicality|Ethanol is safer ('Green' solvent). Methanol's lower boiling point allows for easier removal. } Methanol->Safety Ethanol->Efficiency Lower Yield in Studies Ethanol->Safety Conclusion {Recommendation|Methanol for max yield in R&D. Ethanol for safer, large-scale, or 'greener' applications. } Efficiency->Conclusion Safety->Conclusion

Sources

Navigating the Separation of Sweroside and its Analogs: A Chromatographic Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sweroside and its Analogs

Sweroside is a secoiridoid glycoside that has garnered significant attention for its wide array of biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects[1][2]. Found predominantly in plants of the Gentianaceae family, sweroside serves as a crucial bioactive marker[3][4]. Its therapeutic potential has led to increased interest in its analogs, such as gentiopicroside and swertiamarin, which often co-exist in natural extracts and exhibit their own pharmacological profiles[5][6].

The accurate separation and quantification of these closely related compounds are paramount for quality control, pharmacokinetic studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), particularly in reversed-phase mode, are the predominant analytical techniques for this purpose[7][8]. Understanding the nuances of their retention behavior is key to achieving robust and reliable analytical methods.

The Chromatographic Landscape: Understanding Retention in Reversed-Phase HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).

The fundamental principle governing retention in RP-HPLC is "like dissolves like." More hydrophobic (less polar) compounds will have a stronger affinity for the nonpolar stationary phase and will therefore be retained longer on the column, resulting in a later elution and a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute earlier, exhibiting shorter retention times. The polarity of a molecule is determined by its functional groups; for instance, the presence of hydroxyl (-OH) groups increases polarity, while the presence of ester or ether linkages can decrease it.

Comparative Analysis of Retention Times

The elution order of sweroside and its common analogs in reversed-phase chromatography is a direct reflection of their relative polarities. The following table consolidates experimental data from various studies to illustrate this relationship. It is important to note that absolute retention times can vary significantly between different analytical setups due to factors such as column dimensions, particle size, flow rate, and the specific gradient profile[9][10]. However, the relative elution order generally remains consistent.

CompoundStructureKey Structural Differences from SwerosideExpected PolarityObserved Elution Order (Shortest to Longest Retention Time)
Gentiopicroside Contains an additional ester group and a pyridine ring within its structure.Generally more polar than sweroside and swertiamarin.1
Swertiamarin Features an additional hydroxyl group on the iridoid skeleton compared to sweroside.More polar than sweroside.2
Sweroside The baseline structure for this comparison.Less polar than gentiopicroside and swertiamarin.3

Note: The images provided are representative structures and are for illustrative purposes.

Discussion of Elution Order:

The observed elution order in reversed-phase HPLC is typically Gentiopicroside < Swertiamarin < Sweroside . This can be explained by their molecular structures:

  • Gentiopicroside: The presence of the ester and the nitrogen-containing pyridine ring makes it the most polar among the three, leading to the weakest interaction with the C18 stationary phase and thus the earliest elution.

  • Swertiamarin: The additional hydroxyl group on the iridoid backbone of swertiamarin, when compared to sweroside, increases its overall polarity. This leads to a stronger interaction with the polar mobile phase and an earlier elution time than sweroside[11].

  • Sweroside: Lacking the additional polar functional groups of gentiopicroside and swertiamarin, sweroside is the most hydrophobic of the three. Consequently, it interacts most strongly with the nonpolar stationary phase, resulting in the longest retention time.

This structure-retention relationship is a cornerstone of chromatographic method development. By understanding how subtle changes in molecular structure affect polarity, scientists can predict and manipulate the separation of complex mixtures of natural products[12].

Experimental Protocol: A Validated UPLC Method

The following is a detailed, step-by-step methodology for the simultaneous determination of sweroside and its analogs, synthesized from established and validated methods in the scientific literature[9][10].

Objective: To achieve baseline separation of gentiopicroside, swertiamarin, and sweroside.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Reference standards for sweroside, gentiopicroside, and swertiamarin.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 30% B

    • 10-12 min: 30% B

    • 12-12.1 min: Linear gradient from 30% to 95% B

    • 12.1-14 min: 95% B

    • 14-14.1 min: Linear gradient from 95% to 5% B

    • 14.1-16 min: 5% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 245 nm

Sample Preparation:

  • Accurately weigh and dissolve reference standards in methanol to prepare individual stock solutions (e.g., 1 mg/mL).

  • Prepare a mixed standard solution by diluting the stock solutions with methanol to achieve the desired concentrations for creating a calibration curve.

  • For plant extracts or other matrices, employ a suitable extraction method (e.g., ultrasonication with methanol) followed by filtration through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks of interest by comparing their retention times with those of the reference standards.

  • Quantify the compounds by constructing a calibration curve from the peak areas of the mixed standard solutions at different concentrations.

Visualizing the Process and Relationships

To further clarify the experimental workflow and the conceptual link between molecular properties and chromatographic outcomes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standards Mix Prepare Mixed Standard Solution Standard->Mix Sample Extract & Filter Sample Matrix Inject Inject Sample/Standard (2 µL) Sample->Inject Mix->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect PDA Detection (245 nm) Separate->Detect Identify Peak Identification (by Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Final Concentration Results Quantify->Result

Caption: UPLC analysis workflow for sweroside and its analogs.

Structure_Retention_Relationship cluster_structure Molecular Properties cluster_interaction Chromatographic Interactions (Reversed-Phase) cluster_outcome Chromatographic Outcome Polarity Increased Polarity (-OH, Ester Groups) MobilePhase Stronger Interaction with Polar Mobile Phase Polarity->MobilePhase leads to Hydrophobicity Increased Hydrophobicity (Fewer Polar Groups) StationaryPhase Stronger Interaction with Nonpolar Stationary Phase Hydrophobicity->StationaryPhase leads to Short_RT Shorter Retention Time (Earlier Elution) MobilePhase->Short_RT results in Long_RT Longer Retention Time (Later Elution) StationaryPhase->Long_RT results in

Caption: Relationship between molecular structure and HPLC retention time.

Conclusion

The chromatographic separation of sweroside and its analogs is a predictable process governed by the fundamental principles of reversed-phase chromatography. The retention time of these iridoid glycosides is inversely proportional to their polarity. By understanding the structural nuances that dictate the polarity of each analog, researchers can effectively develop and optimize analytical methods for their separation and quantification. This guide provides a foundational understanding and a practical framework to aid in these endeavors, ultimately supporting the advancement of research and development in natural product chemistry and pharmacology.

References

Sources

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